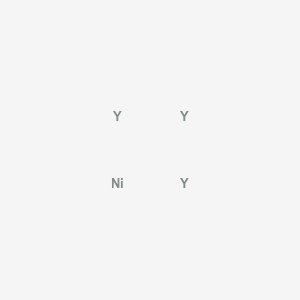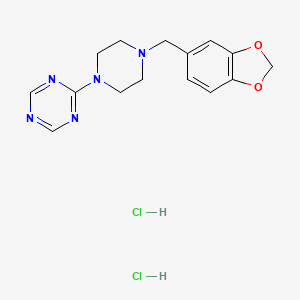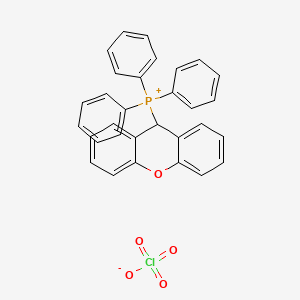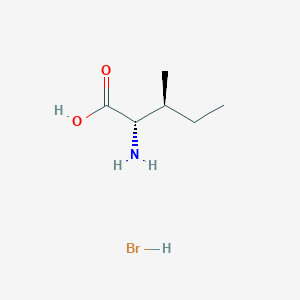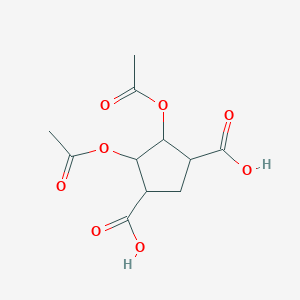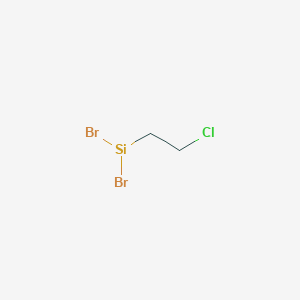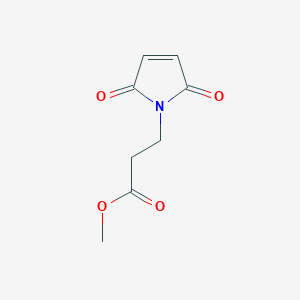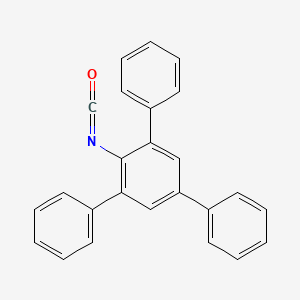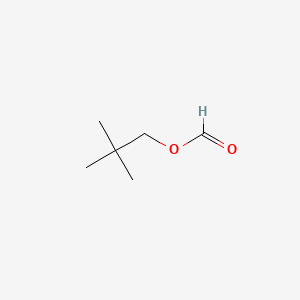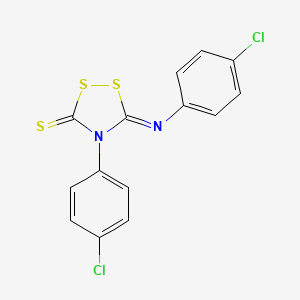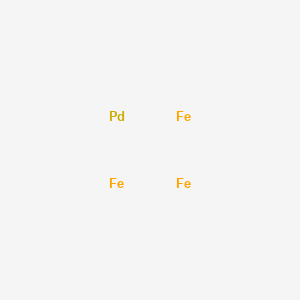
Cobalt;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-gold compounds are an intriguing class of materials that combine the unique properties of cobalt and gold. Cobalt is a transition metal known for its magnetic properties, high melting point, and catalytic activity. Gold, on the other hand, is renowned for its excellent conductivity, resistance to corrosion, and biocompatibility. When combined, these elements can form compounds with a wide range of applications in various fields, including catalysis, electronics, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-gold compounds can be achieved through various methods, including chemical vapor deposition, co-precipitation, and sol-gel techniques. One common method involves the reduction of cobalt and gold salts in the presence of a reducing agent such as sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the resulting compound.
Industrial Production Methods: In industrial settings, cobalt-gold compounds are often produced through large-scale chemical processes. These methods typically involve the use of high-purity cobalt and gold precursors, which are reacted under controlled conditions to ensure consistent quality and yield. Techniques such as electrochemical deposition and thermal decomposition are also employed to produce these compounds on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can be oxidized to form cobalt oxides, while gold can be reduced to its metallic state. Substitution reactions can also occur, where ligands attached to the cobalt or gold atoms are replaced by other chemical groups.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-gold compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of cobalt-gold compounds depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can produce cobalt oxides and metallic gold, while reduction reactions can yield cobalt-gold nanoparticles. Substitution reactions can result in the formation of new cobalt-gold complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt-gold compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation. In biology, these compounds are explored for their potential as antimicrobial agents and drug delivery systems. In medicine, cobalt-gold nanoparticles are investigated for their use in imaging and cancer therapy. Additionally, in industry, these compounds are utilized in the production of advanced materials for electronics and energy storage.
Mecanismo De Acción
The mechanism of action of cobalt-gold compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In biological systems, cobalt-gold compounds can interact with cellular components, such as proteins and DNA, to exert their effects. The molecular targets and pathways involved in these interactions are often studied to understand the compound’s efficacy and potential side effects.
Comparación Con Compuestos Similares
Cobalt-gold compounds can be compared with other similar compounds, such as cobalt-silver and cobalt-platinum compounds. While cobalt-silver compounds also exhibit antimicrobial properties, cobalt-gold compounds are often preferred for their superior biocompatibility and stability. Cobalt-platinum compounds, on the other hand, are known for their excellent catalytic activity but are more expensive to produce. The unique combination of properties in cobalt-gold compounds, such as their magnetic and conductive characteristics, sets them apart from other similar materials.
List of Similar Compounds:- Cobalt-silver compounds
- Cobalt-platinum compounds
- Cobalt-nickel compounds
- Cobalt-copper compounds
Propiedades
Número CAS |
12399-96-1 |
|---|---|
Fórmula molecular |
AuCo |
Peso molecular |
255.89976 g/mol |
Nombre IUPAC |
cobalt;gold |
InChI |
InChI=1S/Au.Co |
Clave InChI |
SFOSJWNBROHOFJ-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


